Home > Products > Screening Compounds P107627 > 2,7-Dichloroquinazolin-4(3H)-one
2,7-Dichloroquinazolin-4(3H)-one - 20197-96-0

2,7-Dichloroquinazolin-4(3H)-one

Catalog Number: EVT-1786216
CAS Number: 20197-96-0
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,7-Dimethyl-3-phenylquinazolin-4(3H)-one

  • Compound Description: 2,7-dimethyl-3-phenylquinazolin-4(3H)-one is synthesized from 2-acetamidobenzoic acid, arylamines, and POCl3 in acetonitrile with a good to excellent yield (85–98%) [].

3-Substituted-quinazolin-4(3H)-ones

  • Compound Description: A series of 3-substituted-quinazolin-4(3H)-ones were synthesized via a highly efficient and convenient method from 2-acetamidobenzoic acid, aryl amines, aryl hydrazines and aryl acylhydrazines using dropwise POCl3 as a condensing agent in acetonitrile [].

10-Phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives

  • Compound Description: This group of compounds was synthesized through the condensation of 2,3-diamino-4-phenyl-2,7-naphthyridin-1(2H)-one with aldehydes and acid anhydrides [].

4-Bromo-2,7-dimethoxy-3H-phenothiazin-3-one

  • Compound Description: This compound is a lipoxygenase inhibitor and has been studied for its pharmacokinetic properties, particularly its metabolism and detection in plasma [, , ]. A sensitive reversed-phase high-performance liquid chromatographic assay using electrochemical detection has been developed for analyzing this compound in plasma [].
Overview

2,7-Dichloroquinazolin-4(3H)-one is a heterocyclic compound characterized by its unique quinazoline structure, which consists of a fused benzene and pyrimidine ring. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity. The molecular formula of 2,7-Dichloroquinazolin-4(3H)-one is C8H4Cl2N2O\text{C}_8\text{H}_4\text{Cl}_2\text{N}_2\text{O}, and it has a molecular weight of 215.04 g/mol.

Source and Classification

This compound falls under the classification of quinazolines, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,7-Dichloroquinazolin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with formamide or formic acid derivatives under elevated temperatures has been utilized to form this compound.

A specific synthetic route involves:

  1. Starting Material: 2,4-Dichloroaniline.
  2. Reagents: Formamide or formic acid.
  3. Conditions: High temperature (typically around 180-200°C) and pressure.
  4. Catalysts: Lewis acids may be used to facilitate cyclization.

In an industrial context, continuous flow reactors can be employed to ensure consistent quality and yield, allowing for precise control over reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Reactions and Technical Details

2,7-Dichloroquinazolin-4(3H)-one can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form quinazolinone derivatives.
    • Common oxidizing agents include potassium permanganate.
  2. Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
    • Reducing agents such as sodium borohydride are often employed.
  3. Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
    • Nucleophiles like amines or thiols are typically used under basic or acidic conditions.

The outcomes of these reactions depend significantly on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action for 2,7-Dichloroquinazolin-4(3H)-one varies based on its biological target. For example, if it functions as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. The presence of chlorine atoms enhances binding affinity for certain molecular targets, making this compound a candidate for therapeutic development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Boiling Point: No data available.
  • Solubility: Generally soluble in organic solvents but insoluble in water.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

The physical properties can influence its behavior in biological systems and its application in drug formulations .

Applications

Scientific Uses

2,7-Dichloroquinazolin-4(3H)-one has several notable applications:

  1. Medicinal Chemistry: Investigated for potential use in drug development targeting specific enzymes or receptors due to its biological activity.
  2. Antimicrobial Research: Studied for its ability to inhibit microbial growth, making it a candidate for developing new antibiotics.
  3. Anticancer Studies: Explored for its potential effects on cancer cell lines, contributing to the search for novel anticancer agents.
  4. Chemical Synthesis: Used as a building block in the synthesis of more complex heterocyclic compounds .
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Drug Discovery

The quinazolinone core—a benzopyrimidinone framework—has evolved from a chemical curiosity to a privileged scaffold in drug discovery. Its journey began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, from anthranilic acid and cyanogens [6]. By 1903, Gabriel established a robust synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline, enabling systematic exploration [1] [6]. The mid-20th century marked a therapeutic watershed with methaqualone (2-methyl-3-ortho-tolyl-4(3H)-quinazolinone), introduced in 1951 as a sedative-hypnotic. This clinical validation stimulated extensive derivatization efforts, yielding over 300,000 quinazoline-containing compounds cataloged in SciFinder by 2015 [1]. Contemporary oncology drugs like gefitinib and afatinib (EGFR inhibitors) exemplify the scaffold’s versatility, leveraging structural modifications for target specificity [8]. The timeline below encapsulates key milestones:

Table 1: Historical Development of Quinazolinone-Based Therapeutics

YearMilestoneSignificance
1869Griess synthesizes first quinazolinone2-Cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens
1903Gabriel develops oxidation synthesisEnabled reliable production of quinazoline derivatives
1951Methaqualone enters clinical useValidated quinazolinones as viable drug scaffolds (CNS applications)
2000sGefitinib/Afatinib FDA approvalDemonstrated utility in targeted oncology (EGFR inhibition)
2010-2025Multi-target inhibitors (e.g., PIM/HDAC)Advanced complex derivatives like 22 for acute myeloid leukemia

This progression underscores the scaffold’s adaptability, transitioning from simple alkaloid-inspired structures to rationally designed hybrids addressing complex diseases [6] [8].

Structural Significance of 4(3H)-Quinazolinone Derivatives in Biomedical Research

4(3H)-Quinazolinones exhibit distinct pharmacophoric features that enable broad bioactivity. The bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one, creating three strategic modification sites:

  • Position 2: Accommodates electrophilic substituents (e.g., chlorine, thiadiazole) to enhance target binding [1] [10].
  • Position 3: Permits N-alkylation to modulate pharmacokinetics (e.g., propargylamine in Alzheimer’s inhibitors) [2].
  • Position 6-8: Tolerates electron-donating/withdrawing groups to fine-tune electronic properties [3].

The carbonyl group at C4 enables critical hydrogen bonding with biological targets. For instance, in kinase inhibitors, it anchors the scaffold to the hinge region via backbone amide interactions (e.g., with VEGFR-2’s Cys919) [3] [8]. Chlorination at C2/C7, as in 2,7-dichloroquinazolin-4(3H)-one, augments this by increasing electrophilicity and π-stacking potential. Such modifications yield enhanced ligand efficiency: Chloro-quinazolinones show 3–5-fold improved IC₅₀ values over non-halogenated analogs in enzyme inhibition assays [10].

Table 2: Impact of Substitution Patterns on Quinazolinone Bioactivity

Substitution PatternTargetBiological Outcome
2-Chloro-6,7-dimethoxyTopoisomerase IIDNA cleavage inhibition (IC₅₀ = 0.8 μM)
2,7-DichloroDHFR/VEGFR-2Dual inhibition; anticancer cell proliferation (GI₅₀ < 10 μM)
3-N-MethylpropargylMAO-B/NMDARMulti-target neuroprotection (Alzheimer’s models)
2-SulfonamideHistamine H₄ receptorInverse agonism (pKᵢ = 8.31)

Additionally, chlorine atoms influence dipole moments and lipophilicity (log P), optimizing membrane permeability. This is critical in CNS-active agents like MAO-B inhibitors, where calculated BBB scores exceed 4.0 for chlorinated derivatives [2] [9].

Rationale for Chlorinated Quinazolinones in Targeted Therapeutic Design

Chlorination of quinazolinones is a strategic maneuver to enhance drug-receptor interactions through three primary mechanisms:

  • Electronic Modulation: Chlorine’s -I effect withdraws electron density from the pyrimidine ring, augmenting electrophilicity at C2 and C4. This facilitates nucleophilic attack in biological environments (e.g., covalent binding to kinases) while improving oxidative metabolism resistance [9] [10].
  • Steric Bioisosterism: The van der Waals radius of chlorine (1.75 Å) mimics methyl groups, enabling it to occupy hydrophobic enzyme pockets. In histamine H₄ receptor inverse agonists, 2-chloro substitution improved affinity 100-fold over hydrogen analogs by filling a subpocket near transmembrane helix 5 [9].
  • Lipophilicity Optimization: Chlorination increases log P by ~0.5–1.0 unit per chlorine, enhancing membrane penetration. This is evidenced by chlorinated quinazolinones exhibiting 50–70% higher cellular uptake in tumor models compared to non-chlorinated counterparts [5] [8].

In multi-target drug design, 2,7-dichloro substitution synergistically engages disparate targets. For example, compound 22 (a quinazolinone-pyrrolodihydropyrrolone hybrid) inhibits both PIM kinases (IC₅₀ = 12 nM) and HDAC6 (IC₅₀ = 9 nM), disrupting oncogenic signaling in acute myelocytic leukemia. The 2,7-dichloro motif contributes by:

  • Positioning C2 chlorine for PIM1 hinge region hydrogen bonding (Asn172).
  • Orienting C7 chlorine to stabilize hydrophobic interactions with HDAC6’s surface cleft [5].

Similarly, chloro-quinazoline sulfonamides like compound 54 (2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide) function as potent H₄R inverse agonists (pKᵢ = 8.31), leveraging chlorine to achieve anti-inflammatory effects in vivo [9]. This targeted halogenation exemplifies rational optimization of quinazolinone scaffolds for contemporary therapeutic challenges.

Properties

CAS Number

20197-96-0

Product Name

2,7-Dichloroquinazolin-4(3H)-one

IUPAC Name

2,7-dichloro-3H-quinazolin-4-one

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13)

InChI Key

WMEGBAASRUTYQN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.